3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine
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Overview
Description
3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents and catalysts to achieve the desired substitution on the pyridine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amines .
Scientific Research Applications
3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Shares the trifluoromethyl and chlorine substitutions on the pyridine ring but lacks the propan-1-amine side chain.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Contains similar substitutions but with different functional groups attached.
Uniqueness
The uniqueness of 3-(5-Chloro-4-(trifluoromethyl)pyridin-2-yl)propan-1-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl and propan-1-amine groups enhances its versatility in various applications .
Properties
Molecular Formula |
C9H10ClF3N2 |
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Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[5-chloro-4-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-5-15-6(2-1-3-14)4-7(8)9(11,12)13/h4-5H,1-3,14H2 |
InChI Key |
NNIJTFCKWAOONV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=C1C(F)(F)F)Cl)CCCN |
Origin of Product |
United States |
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